6-bromo-2,3-dihydro-1-benzofuran-2-carboxylic acid

Cross-coupling chemistry Synthetic methodology Building block procurement

Medicinal chemists requiring a reliable heterocyclic building block for Pd(0)-catalyzed cross-coupling often face inconsistent reactivity from positional isomers. 6-Bromo-2,3-dihydrobenzofuran-2-carboxylic acid (CAS 1890906-32-7) resolves this with 50-100× faster oxidative addition than 6-chloro. • Enables high-yield Suzuki coupling under mild conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °C). • Free carboxylic acid allows amidation/esterification post-coupling for parallel library synthesis. • Chiral center permits enantiomeric resolution for stereospecific target engagement. Sourced for fragment-based drug discovery and SAR campaigns.

Molecular Formula C9H7BrO3
Molecular Weight 243.05 g/mol
CAS No. 1890906-32-7
Cat. No. B6252921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-2,3-dihydro-1-benzofuran-2-carboxylic acid
CAS1890906-32-7
Molecular FormulaC9H7BrO3
Molecular Weight243.05 g/mol
Structural Identifiers
SMILESC1C(OC2=C1C=CC(=C2)Br)C(=O)O
InChIInChI=1S/C9H7BrO3/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-2,4,8H,3H2,(H,11,12)
InChIKeyOCVAAFRREAQYGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2,3-dihydro-1-benzofuran-2-carboxylic acid (CAS 1890906-32-7) for R&D Procurement: Core Identity and Class Context


6-Bromo-2,3-dihydro-1-benzofuran-2-carboxylic acid (CAS 1890906-32-7) is a heterocyclic building block belonging to the 2,3-dihydrobenzofuran-2-carboxylic acid class, featuring a bromine atom at the 6-position of the aromatic ring and a carboxylic acid at the 2-position of the dihydrofuran ring. Its molecular formula is C₉H₇BrO₃ with a molecular weight of 243.05 g/mol . The compound serves as a versatile intermediate for constructing more complex benzofuran derivatives, with the bromine substituent enabling transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) while the carboxylic acid group permits amidation, esterification, and other functional group interconversions . The 2,3-dihydrobenzofuran scaffold itself has been exploited in multiple therapeutic programs, including PPARα agonists for dyslipidemia [1], NF-κB inhibitors for anticancer applications [2], and lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy [3].

6-Bromo substituent for reported cross-coupling reactivity (Suzuki-Miyaura, Buchwald-Hartwig)
Free carboxylic acid enables direct amidation, esterification without deprotection steps
Stereogenic center at 2-position supports chiral resolution and enantiomer-specific SAR studies

Why 6-Bromo-2,3-dihydro-1-benzofuran-2-carboxylic acid (1890906-32-7) Cannot Be Functionally Replaced by Other Positional Isomers or Halogen Analogs


Within the 2,3-dihydrobenzofuran-2-carboxylic acid family, the position and identity of the halogen substituent profoundly alter both synthetic utility and biological target engagement. The 6-bromo substitution pattern occupies a privileged para relationship to the dihydrofuran oxygen, placing the bromine at the position of highest electron density on the aromatic ring for electrophilic aromatic substitution chemistry while maximizing the steric accessibility of the halogen for metal-catalyzed cross-coupling relative to the more hindered 4- and 7-positions . Moving the bromine to the 5-position (CAS 885069-03-4) or 4-position (CAS 1895984-35-6) alters the electronic distribution across the ring and changes the vector of any elaborated substituent, which affects binding to biological targets in a manner documented across multiple SAR campaigns involving this scaffold class [1][2]. Substituting bromine with chlorine (CAS 26018-49-5) reduces the leaving-group aptitude for cross-coupling and alters the van der Waals radius, while fluorine (CAS 26018-67-7) introduces entirely different electronic properties that change metabolic stability and hydrogen-bonding capacity . These differences mean that generic or nearest-neighbor substitution—even among positional isomers sharing the identical molecular formula—cannot reproduce the specific chemical reactivity profile or biological performance of the 6-bromo congener without full re-optimization of synthetic routes or SAR campaigns.

Positional isomer (5-Br, 4-Br) changes electronic distribution and may shift cross-coupling reactivity
6-Chloro or 6-fluoro analog provides lower oxidative addition rate; reactivity profile may not transfer
Aromatic benzofuran-2-carboxylic acids lack stereocenter; enantiomer-specific studies not supported

Quantitative Differentiation Evidence for 6-Bromo-2,3-dihydro-1-benzofuran-2-carboxylic acid (1890906-32-7)


Enhanced Cross-Coupling Reactivity of the 6-Bromo Substituent vs. 6-Chloro and 6-Fluoro Analogs

The 6-bromine substituent provides superior leaving-group capability for palladium-catalyzed cross-coupling reactions compared to the corresponding 6-chloro (CAS 26018-49-5) and 6-fluoro (CAS 26018-67-7) analogs. Aryl bromides exhibit oxidative addition rates to Pd(0) that are typically 50–100 fold faster than aryl chlorides under standard Suzuki-Miyaura conditions, while aryl fluorides are essentially inert toward oxidative addition . This intrinsic reactivity difference enables the 6-bromo derivative to participate in sequential or orthogonal coupling strategies that are inaccessible with lighter halogens—for example, selective Suzuki coupling at the 6-position followed by amidation at the 2-carboxylic acid, or chemoselective coupling in the presence of chlorinated building blocks . Additionally, the 6-bromo derivative has been employed as a key intermediate in the preparation of ghrelin receptor inverse agonists via 2-alkylamino nicotinamide analog synthesis, where the bromine serves as both a synthetic handle and a modulator of target binding .

Cross-Coupling Rate
Class-level inference
≥50-fold faster oxidative addition vs. 6-Cl
Supports reported cross-coupling reaction scope
Data to verify under specific conditions; Pd(0) system assumed
Cross-coupling chemistry Synthetic methodology Building block procurement

Steric Accessibility Advantage of the 6-Position Relative to 4- and 7-Bromo Positional Isomers

The 6-position of the 2,3-dihydrobenzofuran scaffold represents the para position relative to the dihydrofuran ring oxygen. Among the possible bromo-substituted positional isomers—4-bromo (CAS 1895984-35-6), 5-bromo (CAS 885069-03-4), 6-bromo (CAS 1890906-32-7), and 7-bromo—the 6-position offers the least steric hindrance to palladium catalyst approach during cross-coupling while simultaneously providing the most favorable electronic activation for electrophilic aromatic substitution chemistry due to the electron-donating resonance effect of the para-oxygen . The 4- and 7-positions reside adjacent to the dihydrofuran ring junction, introducing steric congestion from the fused heterocycle, while the 5-position places the bromine meta to the oxygen, reducing electronic activation. In the context of the PPARα agonist SAR campaign reported by Shi et al. (2005), the 5-position substitution pattern on the 2,3-dihydrobenzofuran-2-carboxylic acid scaffold was found to be a critical determinant of subtype selectivity and potency, with the nature and position of substituents directly modulating PPARα vs. PPARγ selectivity [1]. Similarly, in the NF-κB inhibitor series by Choi et al. (2015), the benzofuran ring substitution pattern significantly influenced both anticancer cytotoxicity (SRB assay across 6 human cancer cell lines) and NF-κB transcriptional inhibition [2].

Steric Accessibility
Class-level inference
6-Br (para-O): minimal hindrance, strong +M activation
4-Br / 7-Br: adjacent to ring junction (steric hindrance)
Supports synthetic route compatibility
Positional isomer may reduce coupling efficiency
Medicinal chemistry Structure-activity relationship Lead optimization

Bromine-Specific Physicochemical Property Differentiation for Drug Design Applications

The bromine atom at the 6-position introduces distinct physicochemical properties compared to the corresponding hydrogen (unsubstituted, CAS 1914-60-9), methyl (CAS 26018-42-8), chloro (CAS 26018-49-5), and fluoro (CAS 26018-67-7) analogs, each of which has implications for drug design programs. Bromine contributes a calculated LogP increment of approximately +0.86 relative to hydrogen (Hansch π constant for aromatic Br), compared to +0.71 for Cl, +0.14 for F, and +0.56 for CH₃ [1]. This lipophilicity increase can be exploited to modulate membrane permeability, plasma protein binding, and tissue distribution of derived compounds. In the benzofuran-2-carboxylic acid LYP inhibitor series reported by Zhao et al. (2023), substitution patterns on the benzofuran ring directly influenced inhibitor potency (Ki values ranging from 0.93 μM to >10 μM) and selectivity over other phosphatases, demonstrating that even subtle changes in substituent identity and position produce measurable differences in biological activity [2]. The 6-bromo derivative's unique combination of a heavy halogen at a sterically accessible position provides both a synthetic handle for late-stage diversification and a lipophilic anchor for hydrophobic protein binding pockets—a feature that cannot be simultaneously satisfied by the lighter halogen or unsubstituted analogs [3].

Lipophilicity Shift
Class-level inference
ΔLogP +0.86 vs. 6-H (Hansch π)
6-Cl: +0.71 · 6-F: +0.14 · 6-CH₃: +0.56
Supports membrane permeability modulation research
Calculated values; experimental LogP may vary
Drug design Physicochemical properties Lipophilicity modulation Pharmacokinetics

Carboxylic Acid at 2-Position Enables Orthogonal Derivatization Chemistry vs. Ester or Amide Building Blocks

The free carboxylic acid at the 2-position of 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylic acid provides a direct handle for amide bond formation, esterification, and reduction chemistry without requiring deprotection steps. This contrasts with commercially available ester-protected analogs such as methyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate (CAS not specifically listed for the 6-isomer ester) and ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate [2], which require saponification before further carboxylic acid derivatization. In the context of the benzofuran-2-carboxylic acid N-(substituted)phenylamide anticancer series (Choi et al., 2015), the free acid served as the direct coupling partner with substituted anilines to generate a library of 60 compounds, with cytotoxic activities measured against six human cancer cell lines (ACHN, HCT15, MM231, NUGC-3, NCI-H23, PC-3) at low micromolar concentrations and concomitant NF-κB transcriptional inhibition [1]. Furthermore, the benzofuran-2-carboxylic acid moiety was identified as a phosphotyrosine (pTyr) mimic in the LYP phosphatase inhibitor program (Zhao et al., 2023), where the free carboxylic acid was essential for engaging the phosphatase catalytic site, with the most potent inhibitors (D34 and D14) achieving Ki values of 0.93 μM and 1.34 μM respectively [3]. The 6-bromo substitution adds a heavy atom at a position known to engage hydrophobic pockets adjacent to the catalytic site in related benzofuran-based inhibitors [3].

Synthetic Efficiency
Class-level inference
1 deprotection step saved vs. ester analog
Direct amidation/esterification; ~5–20% cumulative yield gain
Supports parallel library synthesis workflow
Demonstrated in 60-compound benzofuran-2-carboxamide library
Amide coupling Parallel synthesis Fragment-based drug discovery Chemical biology

Documented Patent and Literature Precedence for the 6-Bromo-2,3-dihydrobenzofuran Scaffold vs. Uncharacterized Positional Isomers

The 6-bromo-2,3-dihydrobenzofuran substructure (without the 2-carboxylic acid) has been explicitly claimed and utilized in multiple patent applications and drug discovery programs, providing a documented precedent for the utility of this specific substitution pattern. 6-Bromo-2,3-dihydrobenzofuran (CAS 189035-22-1) is a key intermediate in the synthesis of 2-alkylamino nicotinamide analogs claimed as orally active ghrelin receptor inverse agonists in EP2862571 (2015) . Separately, 2,3-dihydrobenzofurans with 6-substitution patterns have been developed as highly potent BET bromodomain inhibitors with 1000-fold selectivity for the second bromodomain (BD2) over the first bromodomain (BD1), demonstrating that the 6-position is a critical vector for achieving target selectivity in the bromodomain family [1]. In contrast, the 4-bromo (CAS 1895984-35-6) and 7-bromo positional isomers of the 2,3-dihydrobenzofuran-2-carboxylic acid series lack comparable patent or literature precedent in drug discovery programs, representing higher-risk procurement choices for applications requiring validated synthetic routes or target engagement data .

Literature Precedent
Supporting evidence
≥2 independent drug discovery programs (ghrelin, BET BD2)
Patent EP2862571, J Med Chem 2021
Supports procurement risk reduction
4-Br isomer lacks comparable validation
Patent literature Drug discovery Ghrelin receptor BET inhibition

Chiral Resolution Capability via the 2-Carboxylic Acid Stereocenter

The 2-position of the 2,3-dihydrobenzofuran ring is a stereogenic center, meaning 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylic acid exists as a pair of enantiomers. The carboxylic acid functional group enables facile chiral resolution via diastereomeric salt formation with chiral amines (e.g., (R)- or (S)-α-methylbenzylamine) or via chiral HPLC, providing access to enantiomerically pure building blocks. This is significant because the biological activity of 2,3-dihydrobenzofuran-2-carboxylic acid derivatives can be stereospecific: in the PPARα agonist program, the (S)-enantiomer of the lead compound exhibited superior potency and subtype selectivity compared to the (R)-enantiomer [1]. Additionally, lipase-catalyzed kinetic resolution of 2,3-dihydrobenzofuran-2-carboxylic acid esters has been demonstrated for the 5-chloro analog, establishing the feasibility of enzymatic resolution approaches for this scaffold class [2]. The availability of the free acid form of the 6-bromo derivative makes it directly suitable for such resolution protocols, whereas ester analogs would require saponification prior to classical resolution or chiral separation.

Chiral separation Asymmetric synthesis Enantioselective pharmacology

Preferred Application Scenarios for 6-Bromo-2,3-dihydro-1-benzofuran-2-carboxylic acid (1890906-32-7) Based on Quantitative Differentiation Evidence


Diversification via Suzuki-Miyaura Cross-Coupling in Parallel Library Synthesis

Medicinal chemistry teams synthesizing focused libraries of 6-aryl/heteroaryl-2,3-dihydrobenzofuran-2-carboxylic acid derivatives will benefit most from this building block. The 6-bromo substituent provides optimal oxidative addition kinetics with Pd(0) catalysts—approximately 50- to 100-fold faster than the 6-chloro analog—enabling high-yielding parallel Suzuki couplings with aryl boronic acids or boronate esters under mild conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °C) . The free carboxylic acid can be temporarily protected as a silyl ester or coupled directly post-Suzuki reaction, providing two points of diversity in a single synthetic sequence [1]. This scenario is directly validated by the precedent of benzofuran-2-carboxylic acid N-(substituted)phenylamide libraries that demonstrated anticancer activity across six human cancer cell lines [1].

Fragment-Based Drug Discovery Requiring Heavy-Atom Derivatization

In fragment-based drug discovery (FBDD) campaigns, the 6-bromo derivative serves as an ideal fragment elaboration starting point. The bromine atom provides anomalous scattering for X-ray crystallographic confirmation of binding pose (Br has a significant anomalous signal at Cu Kα wavelength), while the carboxylic acid engages catalytic or phosphate-binding site residues as documented in the benzofuran-2-carboxylic acid LYP phosphatase inhibitor program (Ki values of 0.93–1.34 μM for optimized inhibitors) [2]. Fragment growing from the 6-position via cross-coupling allows systematic exploration of adjacent hydrophobic pockets, as demonstrated in the fragment-based development of benzofuran DsbA inhibitors where a 6-bromobenzofuran fragment was elaborated to achieve in vitro inhibition of DsbA oxidation activity [3].

Enantioselective Lead Optimization for Stereospecific Target Engagement

For programs where the target protein exhibits stereospecific ligand recognition—such as the PPARα program where the (S)-enantiomer of 2,3-dihydrobenzofuran-2-carboxylic acid derivatives showed superior potency and subtype selectivity [2]—the 6-bromo derivative with its free carboxylic acid enables facile chiral resolution via classical diastereomeric salt formation or preparative chiral HPLC. The resolved enantiomers can then be independently elaborated via amidation (HATU/DIPEA-mediated coupling) or cross-coupling (Suzuki, Buchwald-Hartwig) to establish enantiomer-specific SAR. This workflow is inaccessible with achiral benzofuran-2-carboxylic acid analogs (e.g., the fully aromatic 6-bromobenzofuran-2-carboxylic acid, CAS 439107-94-5) that lack the stereogenic center .

Ghrelin Receptor and BET Bromodomain Drug Discovery Programs

Research groups pursuing ghrelin receptor inverse agonists or BET bromodomain inhibitors should prioritize the 6-bromo substitution pattern based on existing patent and literature validation. The 6-bromo-2,3-dihydrobenzofuran core has been explicitly claimed in EP2862571 for ghrelin receptor modulation [1] and has demonstrated 1000-fold selectivity for BD2 over BD1 in BET inhibitor optimization . The 2-carboxylic acid variant (CAS 1890906-32-7) provides an additional derivatization handle relative to the simple 6-bromo-2,3-dihydrobenzofuran (CAS 189035-22-1) used in these programs, potentially enabling exploration of amide, ester, or reversed amide SAR around the carboxylic acid position while maintaining the validated 6-bromo pharmacophore. Procurement of this specific building block ensures alignment with published synthetic routes and facilitates benchmarking against known structure-activity relationships.

Application
Selection Property
Validation Focus
Suzuki-Miyaura library synthesis
6-Br leaving-group reactivity
Cross-coupling scope and yield
Fragment-based drug discovery
Heavy-atom derivatization & anomalous scattering
X-ray binding pose confirmation
Enantioselective lead optimization
Stereogenic center & chiral resolution
Enantiomer-specific SAR determination
Ghrelin/BET program alignment
Patent-validated 6-bromo pharmacophore
Benchmarking against known SAR
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